molecular formula C23H22N2O2S B10833131 Benzothiazepine analog 2

Benzothiazepine analog 2

Cat. No.: B10833131
M. Wt: 390.5 g/mol
InChI Key: LEFJQLQZGXZKSP-UHFFFAOYSA-N
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Description

Benzothiazepine analog 2 is a member of the benzothiazepine family, which consists of compounds featuring a benzene ring fused with a thiazepine ring. These compounds are known for their diverse pharmacological activities, including cardiovascular, antidepressant, and antipsychotic properties . This compound, in particular, has shown promise in various scientific research applications due to its unique chemical structure and biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of benzothiazepine analog 2 typically involves the cyclization of 2-aminobenzenethiol with appropriate carbonyl compounds under specific conditions. One common method includes the reaction of 2-aminobenzenethiol with α-haloketones in the presence of a base, leading to the formation of the benzothiazepine ring . Another approach involves the use of microwave irradiation to enhance reaction rates and yields .

Industrial Production Methods: Industrial production of this compound often employs scalable methods such as continuous flow synthesis. This method allows for the efficient and consistent production of the compound by maintaining optimal reaction conditions and minimizing side reactions .

Chemical Reactions Analysis

Types of Reactions: Benzothiazepine analog 2 undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Benzothiazepine analog 2 has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of benzothiazepine analog 2 involves its interaction with specific molecular targets, such as calcium channels and enzymes. By binding to these targets, the compound can modulate their activity, leading to various physiological effects. For example, as a calcium channel blocker, it inhibits the influx of calcium ions into cells, which can reduce muscle contraction and lower blood pressure .

Comparison with Similar Compounds

Uniqueness of Benzothiazepine Analog 2: this compound stands out due to its unique combination of chemical stability, biological activity, and versatility in various applications. Its ability to undergo diverse chemical reactions and its potential in multiple research fields make it a valuable compound for further study and development .

Properties

Molecular Formula

C23H22N2O2S

Molecular Weight

390.5 g/mol

IUPAC Name

(6-phenylpyrrolo[2,1-d][1,5]benzothiazepin-7-yl) N,N-diethylcarbamate

InChI

InChI=1S/C23H22N2O2S/c1-3-24(4-2)23(26)27-21-19-14-10-16-25(19)18-13-8-9-15-20(18)28-22(21)17-11-6-5-7-12-17/h5-16H,3-4H2,1-2H3

InChI Key

LEFJQLQZGXZKSP-UHFFFAOYSA-N

Canonical SMILES

CCN(CC)C(=O)OC1=C(SC2=CC=CC=C2N3C1=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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